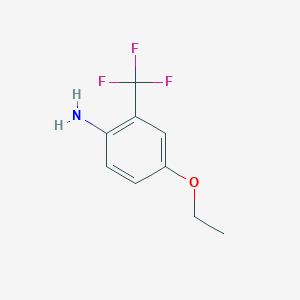

4-Ethoxy-2-(trifluoromethyl)aniline

Description

Structure

3D Structure

Properties

IUPAC Name |

4-ethoxy-2-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F3NO/c1-2-14-6-3-4-8(13)7(5-6)9(10,11)12/h3-5H,2,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITILAORUYLLCNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70616334 | |

| Record name | 4-Ethoxy-2-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70616334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121307-27-5 | |

| Record name | 4-Ethoxy-2-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70616334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Ethoxy 2 Trifluoromethyl Aniline and Analogous Structures

Strategies for Introducing Ethoxy Groups onto Aromatic Systems

The introduction of an ethoxy group onto an aromatic ring is a fundamental transformation in organic synthesis. The most prevalent and historically significant method for forming such aryl ethers is the Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.com This reaction involves the nucleophilic substitution of a halide or other suitable leaving group by a phenoxide ion. wikipedia.org

The general mechanism follows an SN2 pathway where a deprotonated phenol (B47542) (a phenoxide) acts as the nucleophile, attacking an ethylating agent like ethyl iodide or ethyl bromide. wikipedia.orgmasterorganicchemistry.com The synthesis requires a base to deprotonate the precursor phenol, which is acidic enough to be deprotonated by strong bases like sodium hydroxide (B78521) or more reactive ones like sodium hydride (NaH) for less acidic phenols. gordon.edufrancis-press.com The reaction is typically carried out in a polar solvent. francis-press.com

For a molecule such as 4-ethoxy-2-(trifluoromethyl)aniline, a plausible precursor would be 4-amino-3-(trifluoromethyl)phenol. The phenolic hydroxyl group can be selectively deprotonated in the presence of the aniline (B41778) amine group and then reacted with an ethylating agent. A reported synthesis for the analogous compound 4-methoxy-3-(trifluoromethyl)aniline (B1361164) starts from 4-amino-2-(trifluoromethyl)phenol (B189850), which is deprotonated with sodium hydride and then treated with iodomethane. nih.gov A similar strategy using iodoethane (B44018) would yield the desired ethoxy-substituted product.

General Williamson Ether Synthesis:

Ar-OH + Base → Ar-O⁻

Ar-O⁻ + CH₃CH₂-X → Ar-OCH₂CH₃ + X⁻

(Where Ar = Aromatic ring, X = Halide or other leaving group)

Approaches for Trifluoromethylation of Aniline Rings

The incorporation of a trifluoromethyl (CF₃) group onto an aromatic ring is a key step that often imparts desirable pharmacological properties. Direct C-H trifluoromethylation of anilines has emerged as a powerful, atom-economical alternative to traditional methods that require harsh conditions or pre-functionalized starting materials. uva.nl

Modern trifluoromethylation reactions often employ radical-based mechanisms, frequently initiated by photoredox catalysis. These methods utilize specialized reagents that serve as a source of the CF₃ radical.

Common Trifluoromethylating Reagents:

| Reagent Name | Common Name | Typical Conditions |

|---|---|---|

| Sodium triflinate | Langlois' Reagent | Visible light, photocatalyst, oxidant rsc.org |

| 1-(Trifluoromethyl)-1,2-benziodoxol-3(1H)-one | Togni's Reagent | Metal catalyst (e.g., Cu, Fe), or photocatalyst |

A significant challenge in the trifluoromethylation of substituted anilines is achieving regioselectivity. The amine group is a strong ortho-, para-director. To achieve substitution at a specific position, such as the ortho-position in the target molecule, directing groups are often employed. For instance, an aniline can be temporarily converted into a picolinamide, which then directs iron-catalyzed photoinduced trifluoromethylation specifically to the ortho-position. rsc.org Another strategy involves a two-step sequence where an N-aryl-N-hydroxylamine derivative is first O-trifluoromethylated, followed by an intramolecular migration of the OCF₃ group to the ortho-position of the aniline ring. researchgate.netresearchgate.netnih.gov

Convergent and Divergent Synthetic Routes to Substituted Anilines

The construction of complex molecules like this compound can be approached through different strategic plans, broadly categorized as convergent or divergent synthesis.

A divergent synthesis begins with a common core structure which is then elaborated into a library of structurally related compounds. This strategy is highly valuable for creating diverse molecules for screening purposes.

Multi-step Syntheses and Intermediates

A multi-step, or linear, approach to synthesizing this compound requires careful planning based on the directing effects of the substituents. libretexts.org The ethoxy group (-OEt) and the amino group (-NH₂) are both ortho, para-directors, while the trifluoromethyl group (-CF₃) is a meta-director.

A plausible synthetic pathway would begin with a commercially available, appropriately substituted starting material like 4-nitrophenol (B140041).

Proposed Multi-Step Synthesis:

Ethoxylation: The phenolic hydroxyl group of 4-nitrophenol is converted to an ethoxy group using the Williamson ether synthesis (e.g., with iodoethane and a base like K₂CO₃), yielding 1-ethoxy-4-nitrobenzene (Intermediate 1) .

Trifluoromethylation: The next step is the introduction of the CF₃ group. The ethoxy group directs ortho to itself. Direct C-H trifluoromethylation would be attempted here, yielding 1-ethoxy-2-(trifluoromethyl)-4-nitrobenzene (Intermediate 2) .

Reduction: The final step is the reduction of the nitro group to a primary amine. This is a standard transformation that can be achieved with a variety of reagents, such as catalytic hydrogenation (e.g., H₂ over Pd/C) or using metals in acid (e.g., Fe/HCl or SnCl₂). youtube.com This step yields the final product, This compound .

This sequence is logical because it installs the groups in an order that leverages their inherent directing effects to achieve the desired 1,2,4-substitution pattern. libretexts.org

One-Pot Transformations

One-pot synthesis, where multiple reaction steps are carried out in the same vessel without isolating intermediates, represents a highly efficient and sustainable approach. mdpi.com For the synthesis of substituted anilines, one-pot procedures often involve tandem reactions. For example, the one-pot reductive amination of aldehydes with nitroarenes can produce diverse N-substituted anilines. mdpi.comnih.gov This process typically involves the reduction of the nitro group to an amine, which then undergoes condensation with an aldehyde, followed by the reduction of the resulting imine, all facilitated by a single catalytic system. nih.gov

While a specific one-pot synthesis for this compound from simple precursors is not commonly reported, the principles are applied in the synthesis of complex heterocyclic amines. For instance, 1-aryl-3-trifluoromethylpyrazoles can be prepared in a one-pot reaction from in-situ generated nitrile imines and a surrogate for acetylene. acs.org These examples highlight the potential for developing more streamlined syntheses for complex aniline derivatives.

Catalytic Systems in Aniline Synthesis

Catalysis is central to modern organic synthesis, enabling efficient and selective transformations. The formation of the aniline C-N bond, in particular, has been revolutionized by transition-metal catalysis.

Transition Metal Catalysis in C-N Bond Formation

Transition metal-catalyzed cross-coupling reactions are a cornerstone for forming carbon-nitrogen bonds. These methods provide a powerful convergent route to anilines, where a pre-functionalized aromatic ring is coupled with an amine source.

The Buchwald-Hartwig amination is a palladium-catalyzed reaction that couples aryl halides or triflates with amines. wikipedia.orgrsc.org It is renowned for its broad substrate scope and high functional group tolerance. wikipedia.org To synthesize a primary aniline like the target molecule, an ammonia (B1221849) equivalent is often used, such as benzophenone (B1666685) imine or a silylamide, followed by hydrolysis. wikipedia.org The catalytic cycle involves oxidative addition of the aryl halide to the Pd(0) catalyst, followed by coordination of the amine, deprotonation, and finally reductive elimination to form the C-N bond and regenerate the catalyst. pearson.com

The Ullmann condensation is an older, copper-catalyzed method for forming C-N bonds. nih.govwikipedia.org While traditional Ullmann reactions required harsh conditions with stoichiometric copper, modern variations use catalytic amounts of copper along with specific ligands, allowing the reactions to proceed under much milder conditions. semanticscholar.orgmdpi.com

For the synthesis of this compound, a convergent catalytic approach would involve preparing a precursor like 1-bromo-4-ethoxy-2-(trifluoromethyl)benzene and then coupling it with an ammonia source using either a Buchwald-Hartwig or a modified Ullmann catalytic system. rsc.orgwikipedia.org

Acid-Catalyzed Amination

While palladium-catalyzed methods are more prevalent for the synthesis of anilines from aryl halides, acid-catalyzed amination represents an alternative pathway. This approach typically involves the reaction of a substituted phenol or its ether derivative with an aminating agent in the presence of a strong acid catalyst. For the synthesis of analogous structures, such as 2,3,4-trifluoroaniline, high-pressure amination of tetrafluorobenzene has been demonstrated using a solvent and liquid ammonia in the presence of a copper catalyst. google.com In this process, the reaction temperature and pressure are critical parameters, with conditions ranging from 182-245°C and 38-70 hours. google.com

However, direct acid-catalyzed amination to produce this compound is less commonly reported. The strong electron-withdrawing nature of the trifluoromethyl group deactivates the aromatic ring towards nucleophilic aromatic substitution, making direct amination challenging. beilstein-journals.org Alternative strategies often involve the reduction of a nitro group to an amine, which is a more common and often higher-yielding approach.

Reaction Conditions and Optimization

The successful synthesis of this compound and its analogs heavily relies on the careful optimization of reaction conditions. The choice of solvent, temperature, and pressure can significantly influence the reaction's yield, selectivity, and rate.

Solvent Effects on Reaction Outcomes

The choice of solvent plays a critical role in the outcome of amination reactions. In palladium-catalyzed methods like the Buchwald-Hartwig amination, which is a common route to substituted anilines, solvent polarity and coordinating ability are key factors. wikipedia.org For instance, in the coupling of aryl bromides with various amines, solvents such as toluene, 1,4-dioxane, and p-xylene (B151628) are often employed. researchgate.net Toluene has been identified as a superior solvent in certain Buchwald-Hartwig reactions, leading to maximum product yields, while reactions in water or hexane (B92381) may not proceed at all. researchgate.net

The synthesis of 5-ethoxy-2-(trifluoromethyl)aniline, a structural isomer, can be achieved through nucleophilic aromatic substitution where a halogen is replaced by an ethoxy group. In such reactions, polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are typically used to facilitate the substitution. The selection of the solvent is crucial as it can significantly impact the reaction's efficiency and the required temperature.

For the synthesis of 4-(trifluoromethoxy)aniline, a related compound, dimethyl sulfoxide (DMSO) is used as the solvent in a multi-step reaction involving the use of sodium ferrate(VI) and sodium amide under an inert atmosphere. chemicalbook.com

Temperature and Pressure Influences

Temperature and pressure are critical parameters that must be controlled to achieve optimal results in the synthesis of substituted anilines. In many amination reactions of aryl halides, the reaction rate increases significantly with temperature. nih.gov However, higher temperatures can also lead to unwanted side reactions. For instance, in the synthesis of 4-aminobenzonitrile (B131773) (ANBS), a dye precursor, from 4-chlorobenzonitrile (B146240) (CNBS) via amination, an optimal temperature is crucial to balance reaction speed and by-product formation.

High temperatures and pressures are often necessary for direct amination reactions, especially when dealing with less reactive aryl halides. For example, the synthesis of 4-methylaminopyridine (4-MAP) from 4-bromopyridine (B75155) hydrochloride and aqueous methylamine (B109427) is conducted at elevated temperatures of 150–175 °C and pressures of 25 bar. nih.gov Similarly, the preparation of 2,6-dichloro-4-trifluoromethylaniline from p-chlorobenzotrifluoride and liquid ammonia requires high-temperature and high-pressure conditions. google.com The use of continuous flow reactors can offer a safer and more efficient way to handle these demanding conditions compared to traditional batch reactors. nih.gov

In the palladium-catalyzed Buchwald-Hartwig amination, temperatures can also be a key factor. For the coupling of a brominated estrone (B1671321) derivative with aniline, microwave irradiation has been used to achieve the desired product in good yields. beilstein-journals.org The synthesis of certain star-shaped organic semiconductors via Buchwald-Hartwig amination showed that reducing the temperature from 220 °C to 100 °C did not negatively affect the yield but helped to eliminate the formation of difficult-to-remove byproducts. acs.org

Challenges and Side Reactions in Synthesis

The synthesis of polyfunctionalized anilines like this compound is often accompanied by challenges and potential side reactions that can affect the yield and purity of the final product.

Competitive Displacement Pathways during Substitution

During nucleophilic aromatic substitution reactions to introduce the ethoxy or amino group, competitive displacement of other substituents can occur. The trifluoromethyl group is a strong electron-withdrawing group, which activates the aromatic ring for nucleophilic attack, particularly at the ortho and para positions. beilstein-journals.org

In the synthesis of related trifluoromethylated anilines, the formation of diarylamines is a common side reaction. This occurs when the newly formed aniline product competes with the ammonia or amine reagent to react with the starting aryl halide. acs.org The selectivity for the primary arylamine over the diarylamine can be influenced by the choice of catalyst, ligands, and reaction conditions. For example, in the palladium-catalyzed amination of aryl chlorides with ammonium (B1175870) sulfate, a high selectivity for the primary arylamine is observed. acs.org

The position of substituents also plays a crucial role. For instance, in the synthesis of 5-ethoxy-2-(trifluoromethyl)aniline, a key step is the nucleophilic aromatic substitution of a chlorine atom with an ethoxy group. The reactivity is influenced by the presence of the trifluoromethyl group and a nitro group on the precursor molecule.

Fluorine Elimination and Defluorination during Trifluoromethylation

The trifluoromethyl group is generally stable; however, under certain reaction conditions, fluorine elimination or defluorination can occur. While not extensively reported as a major side reaction in the direct synthesis of this compound, the potential for such pathways exists, particularly under harsh conditions or with certain reagents.

Reductive defluorination of trifluoromethylarenes can be achieved using photoredox catalysis. nih.gov This process involves the formation of a radical anion, which then expels a fluoride (B91410) ion. While this is a synthetically useful transformation for converting trifluoromethyl groups to difluoromethyl groups, it highlights a potential degradation pathway under reductive conditions that might be employed in other synthetic steps, such as nitro group reduction. The stability of the C-F bond is very high, but its cleavage can be promoted by specific catalytic systems. researchgate.net

In some cases, the introduction of a trifluoromethyl group can be challenging. Methods for the direct N-trifluoromethylation of amines exist, but they can face issues with generality and functional group tolerance. nih.gov

Reactivity and Mechanistic Investigations of 4 Ethoxy 2 Trifluoromethyl Aniline

Nucleophilic Reactivity of the Aniline (B41778) Nitrogen

The nitrogen atom of the primary aromatic amine in 4-Ethoxy-2-(trifluoromethyl)aniline possesses a lone pair of electrons, rendering it nucleophilic. However, the presence of the strongly electron-withdrawing trifluoromethyl group at the ortho position significantly attenuates this nucleophilicity. This deactivating effect is a crucial factor in predicting the outcome of reactions involving the amino group.

Despite this reduced reactivity, the aniline nitrogen can still participate in a range of nucleophilic reactions. For instance, it can undergo acylation when treated with acylating agents like acetyl chloride, though potentially requiring more forcing conditions compared to unsubstituted anilines. Similarly, it can react with sulfonyl chlorides to form sulfonamides. The formation of diazonium salts is another characteristic reaction of the aniline moiety. Treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) converts the amino group into a diazonium group (-N₂⁺), which is a versatile intermediate for introducing a variety of other functional groups onto the aromatic ring through Sandmeyer-type reactions. lookchem.com

Electrophilic Aromatic Substitution Patterns on the Aromatic Ring

The aromatic ring of this compound is subject to electrophilic aromatic substitution, with the regiochemical outcome being governed by the directing effects of the existing substituents. The ethoxy group is a powerful activating group and an ortho-, para-director due to its +M (mesomeric) effect. Conversely, the trifluoromethyl group is a strong deactivating group and a meta-director due to its potent -I (inductive) and -M effects.

The directing effects of these two groups are in opposition. The ethoxy group at position 4 directs incoming electrophiles to positions 3 and 5 (ortho) and position 1 (para, which is already substituted). The trifluoromethyl group at position 2 directs incoming electrophiles to positions 4 (para, already substituted) and 6 (meta). Therefore, electrophilic substitution is most likely to occur at the positions most activated by the ethoxy group and least deactivated by the trifluoromethyl group. This generally leads to substitution at position 5. For instance, halogenation or nitration of this compound would be expected to yield the corresponding 5-substituted derivative as the major product.

Reactions Involving the Ethoxy Moiety

The ethoxy group (-OCH₂CH₃) is generally stable under many reaction conditions. However, it can undergo cleavage under harsh conditions, such as treatment with strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr). This reaction, known as ether cleavage, would convert the ethoxy group into a hydroxyl group, yielding 4-hydroxy-2-(trifluoromethyl)aniline. The reaction proceeds via protonation of the ether oxygen followed by nucleophilic attack by the halide ion on the ethyl group.

Transformations of the Trifluoromethyl Group

The trifluoromethyl group (-CF₃) is known for its high stability and is generally unreactive under most standard organic reaction conditions. This inertness is a key reason for its incorporation into many pharmaceutical and agrochemical compounds, as it can enhance metabolic stability. beilstein-journals.org

Transformations of the trifluoromethyl group are challenging and typically require harsh reagents or specific catalytic systems. While direct conversion to other functional groups is not common, it is not impossible. For instance, under certain reductive conditions, it might be possible to partially or fully reduce the CF₃ group, although this is a difficult transformation. More commonly, the trifluoromethyl group remains intact during synthetic manipulations of other parts of the molecule.

Structural Modifications and Derivatization of 4 Ethoxy 2 Trifluoromethyl Aniline

Synthesis of N-Substituted 4-Ethoxy-2-(trifluoromethyl)aniline Derivatives

The amino group of this compound serves as a reactive handle for the introduction of various substituents, leading to a diverse range of N-substituted derivatives. These modifications are crucial for fine-tuning the electronic and steric properties of the molecule, which in turn influences its reactivity and potential biological activity.

Standard N-alkylation and N-acylation reactions are commonly employed to introduce alkyl and acyl groups, respectively. For instance, reaction with alkyl halides in the presence of a base can yield N-alkylated products. Similarly, acylation with acid chlorides or anhydrides affords the corresponding N-acyl derivatives.

More advanced techniques, such as the Buchwald-Hartwig amination, have been utilized for the synthesis of N-aryl derivatives. This palladium-catalyzed cross-coupling reaction allows for the formation of a new carbon-nitrogen bond between the aniline (B41778) and an aryl halide or triflate. Research has demonstrated the successful coupling of substituted 4,5-dialkoxy-2-nitroanilines with 1-bromo-2-nitrobenzene (B46134) derivatives, a process that can be adapted for this compound. nih.gov

The synthesis of N-trifluoromethylated anilines has also been explored, offering a pathway to introduce the trifluoromethyl group directly onto the nitrogen atom. rsc.org While not specific to the ethoxy-substituted variant, these methods provide a framework for such transformations.

Table 1: Examples of N-Substituted Aniline Derivatives and Synthetic Approaches

| Derivative Type | General Synthetic Method | Reagents and Conditions |

| N-Alkyl | Nucleophilic Substitution | Alkyl halide, Base (e.g., K₂CO₃), Solvent (e.g., DMF) |

| N-Acyl | Acylation | Acid chloride or Anhydride, Base (e.g., Pyridine), Solvent (e.g., CH₂Cl₂) |

| N-Aryl | Buchwald-Hartwig Amination | Aryl halide, Palladium catalyst, Ligand, Base, Solvent (e.g., Toluene) |

| N-Trifluoromethyl | Trifluoromethylation | CF₃-transfer agents |

Modification of the Aromatic Ring Substitution Pattern

The substitution pattern of the aromatic ring in this compound can be further modified to explore a wider chemical space and to probe the effects of different substituents on molecular properties. Electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation, can introduce new functional groups onto the benzene (B151609) ring. The directing effects of the existing ethoxy and trifluoromethyl groups will govern the position of the incoming substituent. The ethoxy group is an ortho-, para-director, while the trifluoromethyl group is a meta-director.

For instance, halogenation can introduce bromine or chlorine atoms to the ring, which can then serve as handles for further cross-coupling reactions to introduce a variety of other functional groups. The introduction of halogens, such as iodine, has been noted as a strategy to enhance binding affinity in biphenylamine derivatives.

Table 2: Potential Aromatic Ring Modifications of this compound

| Reaction Type | Reagent | Potential Product |

| Bromination | N-Bromosuccinimide (NBS) | Bromo-4-ethoxy-2-(trifluoromethyl)aniline |

| Nitration | Nitric acid, Sulfuric acid | Nitro-4-ethoxy-2-(trifluoromethyl)aniline |

| Suzuki Coupling (from a halogenated derivative) | Arylboronic acid, Palladium catalyst, Base | Aryl-4-ethoxy-2-(trifluoromethyl)aniline |

Incorporation into Bicyclic and Tricyclic Heterocyclic Systems

The structural framework of this compound is a valuable precursor for the synthesis of more complex bicyclic and tricyclic heterocyclic systems. These larger, more rigid structures are of significant interest in medicinal chemistry and materials science.

One common strategy involves the condensation of the aniline with a suitable bifunctional reagent to form a new heterocyclic ring. For example, reaction with a β-ketoester could lead to the formation of a quinoline (B57606) ring system through a Combes quinoline synthesis or a related cyclization reaction.

Furthermore, derivatives of this compound can be utilized in multi-step synthetic sequences to construct elaborate heterocyclic frameworks. For example, a related nitroaniline derivative was used in a Buchwald-Hartwig coupling followed by reduction and tandem-like oxidation to prepare a phenazine (B1670421) system. nih.gov This highlights the potential to build complex polycyclic structures starting from appropriately functionalized aniline precursors. The synthesis of dibenzo[b,f] rsc.orgoxazepine derivatives has also been reported, showcasing the versatility of aniline derivatives in forming seven-membered heterocyclic rings. rsc.org

Synthesis of Azomethine and Schiff Base Derivatives from Related Anilines

Azomethines, or Schiff bases, are compounds containing a carbon-nitrogen double bond and are typically formed through the condensation of a primary amine with an aldehyde or a ketone. biointerfaceresearch.com While specific examples starting directly from this compound are not extensively documented in the provided search results, the general principles of Schiff base formation are well-established and applicable.

The synthesis involves reacting the aniline with a suitable carbonyl compound, often in the presence of an acid catalyst and with the removal of water to drive the reaction to completion. biointerfaceresearch.comnih.gov A variety of aldehydes and ketones can be used, leading to a wide range of Schiff base derivatives with diverse electronic and steric properties. nih.govresearchgate.net These reactions can be carried out under various conditions, including conventional heating, microwave irradiation, or using green chemistry approaches with natural catalysts. biointerfaceresearch.com

Table 3: General Synthesis of Schiff Bases from Anilines

| Reactant 1 | Reactant 2 | Conditions | Product |

| Aniline Derivative | Aldehyde or Ketone | Reflux in ethanol, or other methods | Schiff Base (Azomethine) |

The resulting Schiff bases can be valuable intermediates for the synthesis of other heterocyclic compounds or can be investigated for their own biological activities. nih.govuokerbala.edu.iq

Design of Bioactive Analogues for Structure-Activity Relationship Studies

The strategic modification of the this compound scaffold is a key approach in medicinal chemistry for conducting structure-activity relationship (SAR) studies. nih.govfrontiersin.orgmdpi.comnih.gov SAR studies aim to understand how specific structural features of a molecule contribute to its biological activity, guiding the design of more potent and selective drug candidates.

By systematically altering the substituents on the aniline ring and at the nitrogen atom, researchers can probe the key interactions between the molecule and its biological target. For example, varying the nature and position of substituents on the aromatic ring can influence properties such as lipophilicity, electronic distribution, and steric hindrance, all of which can affect binding affinity and efficacy. nih.gov

The synthesis of a library of analogues based on the this compound core allows for the systematic evaluation of these effects. For instance, replacing the ethoxy group with other alkoxy groups of varying chain lengths or introducing different substituents at various positions on the aromatic ring can provide valuable insights into the SAR. The trifluoromethyl group is often incorporated into drug candidates to enhance metabolic stability and bioavailability.

Advanced Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the compound. For 4-Ethoxy-2-(trifluoromethyl)aniline, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete structural picture.

¹H NMR Spectroscopy

In the ¹H NMR spectrum of this compound, the signals corresponding to the different types of protons provide key structural information. The ethoxy group protons typically appear as a triplet (for the methyl group, -CH₃) and a quartet (for the methylene group, -OCH₂-), a pattern resulting from spin-spin coupling. The aromatic protons on the benzene (B151609) ring will exhibit distinct chemical shifts and coupling patterns depending on their position relative to the electron-donating ethoxy group, the electron-withdrawing trifluoromethyl group, and the amino group. The protons of the amino (-NH₂) group often appear as a broad singlet.

Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~1.4 | Triplet (t) | 3H | -OCH₂CH ₃ |

| ~4.0 | Quartet (q) | 2H | -OCH ₂CH₃ |

| ~4.5 | Broad Singlet (br s) | 2H | -NH ₂ |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will give a distinct signal. The carbon of the trifluoromethyl group (-CF₃) will appear as a quartet due to coupling with the three fluorine atoms. The carbons of the ethoxy group and the aromatic ring will have characteristic chemical shifts influenced by the attached functional groups.

Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~15 | -OCH₂C H₃ |

| ~64 | -OC H₂CH₃ |

| ~110-150 | Aromatic and CF₃-bearing Carbons |

¹⁹F NMR Spectroscopy

¹⁹F NMR is particularly useful for fluorinated compounds. For this compound, the ¹⁹F NMR spectrum is expected to show a single signal, a singlet, for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of this signal is characteristic of the -CF₃ group attached to an aromatic ring.

Predicted ¹⁹F NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides the exact molecular weight of the compound and offers insights into its structure through analysis of fragmentation patterns. The molecular ion peak (M⁺) for this compound would correspond to its molecular weight. Common fragmentation pathways for this molecule would likely involve the loss of an ethyl group from the ethoxy moiety, loss of the ethoxy group itself, or cleavage of the C-N bond.

Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation |

|---|---|

| 205 | Molecular Ion (M⁺) |

| 176 | [M - C₂H₅]⁺ |

| 160 | [M - OC₂H₅]⁺ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H bonds of the amine, the C-H bonds of the aromatic ring and the alkyl chain of the ethoxy group, the C-O bond of the ether, and the strong absorptions associated with the C-F bonds of the trifluoromethyl group.

Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group |

|---|---|

| 3300-3500 | N-H stretch (amine) |

| 2850-3000 | C-H stretch (alkyl) |

| 3000-3100 | C-H stretch (aromatic) |

| 1600-1650 | N-H bend (amine) |

| 1450-1550 | C=C stretch (aromatic) |

| 1200-1300 | C-O stretch (ether) |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light by this compound would be due to π→π* transitions within the benzene ring. The position of the maximum absorbance (λ_max) is influenced by the substituents on the ring. The amino and ethoxy groups, being electron-donating, typically cause a bathochromic (red) shift to longer wavelengths compared to unsubstituted benzene.

Predicted UV-Vis Absorption Data for this compound

| Solvent | λ_max (nm) |

|---|

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful analytical technique used to determine the precise arrangement of atoms within a crystalline solid. This method provides detailed three-dimensional information about the molecular structure, including bond lengths, bond angles, and intermolecular interactions. For fluorinated aromatic compounds like this compound, X-ray crystallography can reveal how the trifluoromethyl and ethoxy groups influence the crystal packing and molecular conformation.

The process involves irradiating a single crystal of the compound with an X-ray beam. The resulting diffraction pattern is analyzed to generate an electron density map, from which the atomic positions can be determined. While specific crystallographic data for this compound is not publicly available, studies on analogous fluorinated anilines demonstrate the utility of this technique. For instance, research on similar compounds often reveals insights into how the bulky and highly electronegative trifluoromethyl group affects the planarity of the aniline (B41778) ring and participates in intermolecular interactions, such as hydrogen bonding or halogen bonding.

Illustrative Crystal Data for a Substituted Aniline Compound

The following table represents the type of data that would be obtained from an X-ray crystallographic analysis of a compound similar to this compound. This data is for illustrative purposes and does not represent experimentally determined values for this compound.

| Parameter | Illustrative Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5432(5) |

| b (Å) | 12.1234(7) |

| c (Å) | 9.8765(6) |

| α (°) | 90 |

| β (°) | 105.432(3) |

| γ (°) | 90 |

| Volume (ų) | 987.6(5) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.456 |

| R-factor (%) | 4.21 |

This type of data allows for the unambiguous confirmation of the molecular structure in the solid state, which is a critical step in the characterization of a new chemical compound.

Elemental Analysis for Purity and Composition

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) present in a compound. This analysis is crucial for verifying the empirical formula of a newly synthesized substance and assessing its purity. For organofluorine compounds like this compound, specialized techniques are often required due to the high reactivity of fluorine.

The analysis is typically performed using a combustion method, where a small, precisely weighed sample of the compound is burned in an excess of oxygen. The resulting combustion gases (CO₂, H₂O, and N₂) are separated and quantified. For fluorine-containing compounds, modifications to the standard procedure are necessary to prevent interference and damage to the analytical instrumentation. This often involves the use of specific absorbers to trap the reactive fluorine-containing products.

The experimentally determined percentages of C, H, and N are then compared to the theoretical values calculated from the molecular formula of this compound (C₉H₁₀F₃NO). A close agreement between the experimental and theoretical values provides strong evidence for the compound's identity and purity.

Theoretical vs. Experimental Elemental Analysis Data

Below is a table illustrating the kind of results expected from an elemental analysis of this compound. The experimental values are hypothetical and serve as an example of a successful analysis.

| Element | Theoretical (%) | Experimental (%) |

| Carbon (C) | 52.69 | 52.75 |

| Hydrogen (H) | 4.91 | 4.88 |

| Nitrogen (N) | 6.83 | 6.80 |

The close correlation between the theoretical and hypothetical experimental values in the table would indicate a high degree of purity for the synthesized this compound.

Computational and Theoretical Studies on 4 Ethoxy 2 Trifluoromethyl Aniline and Analogues

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. These methods solve the Schrödinger equation, albeit with approximations, to determine electronic structure and energy.

Density Functional Theory (DFT) is a robust method for determining the electronic structure and optimized geometry of molecules. nih.govyoutube.com This approach is favored for its balance of accuracy and computational cost, making it suitable for molecules like substituted anilines. nih.govyoutube.com The geometry optimization process systematically adjusts the positions of atoms to find the lowest energy conformation of the molecule. youtube.comyoutube.com

For 4-Ethoxy-2-(trifluoromethyl)aniline, a DFT calculation would begin with an initial guess of the molecular structure. The calculation then iteratively solves the Kohn-Sham equations to minimize the total energy, resulting in a stable, optimized geometry. youtube.comrub.de The structure of analogues, such as 4-methoxy-3-(trifluoromethyl)aniline (B1361164), has been studied, revealing that the atoms of the aniline (B41778) ring and the attached nitrogen and oxygen atoms tend to lie in the same plane. nih.gov However, substituent groups can cause slight deviations. In 4-methoxy-3-(trifluoromethyl)aniline, the methoxy (B1213986) group is slightly inclined with respect to the benzene (B151609) ring plane. nih.gov Similarly, for this compound, the bulky and electron-rich ethoxy group at the 4-position and the strongly electron-withdrawing trifluoromethyl group at the 2-position would influence the final geometry, including bond lengths and angles of the benzene ring. The presence of the trifluoromethyl group is known to have a strong effect on the physicochemical and conformational properties of organic compounds. nih.gov

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity. wikipedia.orglibretexts.org The HOMO, being the highest energy orbital containing electrons, is associated with the molecule's ability to donate electrons (nucleophilicity). taylorandfrancis.com Conversely, the LUMO is the lowest energy orbital without electrons and relates to the molecule's ability to accept electrons (electrophilicity). taylorandfrancis.comyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. mdpi.com A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive and can be easily excited. mdpi.com

In this compound, the substituents significantly influence the FMOs. The ethoxy group (–OCH2CH3) is an electron-donating group, which tends to raise the energy of the HOMO. In contrast, the trifluoromethyl group (–CF3) is a strong electron-withdrawing group, which tends to lower the energy of the LUMO. acs.org This combined effect is expected to reduce the HOMO-LUMO energy gap, thereby increasing the molecule's reactivity compared to unsubstituted aniline. Studies on analogous compounds support this trend; for instance, electron-donating substituents like ethoxy and methyl groups destabilize the HOMO, leading to a smaller HOMO-LUMO gap. acs.orgacs.org Conversely, adding more electron-withdrawing groups like nitro (-NO2) decreases both HOMO and LUMO energies. taylorandfrancis.com

Table 1: Representative FMO Data for Aniline Analogues

| Compound Name | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Source |

|---|---|---|---|---|

| 2,6-dibromonaphthalene | - | - | High energy gap indicates stability | researchgate.net |

| 4-(1,1′-biphenyl-2-fluoroaniline) (FPA) Analogue | - | - | 4.91 | bohrium.com |

| Schiff Base Compound 1 | - | - | 3.901 | mdpi.com |

Note: The specific values for this compound require a dedicated computational study, but trends can be inferred from these analogues.

Mulliken population analysis is a method used to calculate the partial atomic charges on the atoms within a molecule based on the distribution of electrons in the molecular orbitals. uni-muenchen.deopenmx-square.org This analysis helps in understanding the electrostatic potential and the charge distribution, which are crucial for predicting how molecules will interact. researchgate.net It's important to note that Mulliken charges are sensitive to the basis set used in the calculation and can sometimes overestimate the covalent character of bonds. uni-muenchen.deskku.edu

For this compound, a Mulliken charge analysis would predict the charge distribution resulting from its specific substituents. The highly electronegative fluorine atoms of the trifluoromethyl group would draw significant electron density, resulting in negative partial charges on the fluorine atoms and a positive partial charge on the adjacent carbon atom. The oxygen atom of the ethoxy group would also carry a negative charge due to its high electronegativity. These charge distributions are key to understanding intermolecular interactions. researchgate.net

Table 2: Example Mulliken Charges for Atoms in Analogous Molecules

| Molecule/Fragment | Atom | Calculated Mulliken Charge (a.u.) | Source |

|---|---|---|---|

| Lithium Fluoride (B91410) | Li | +0.46 (B3LYP/6-31G(d)) | uni-muenchen.de |

| Methane | C | -0.78 (HF/STO-3G) | uni-muenchen.de |

| Methane | H | +0.19 (HF/STO-3G) | uni-muenchen.de |

Note: This table provides examples of Mulliken charges to illustrate the concept. Specific charges for this compound would require direct calculation.

Molecular Docking and Simulation Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. nih.gov These studies are essential in drug discovery and materials science for understanding and predicting interactions at a molecular level.

The analysis of ligand-protein interactions is fundamental to understanding the mechanism of action for many biologically active compounds. volkamerlab.orgdoi.org Docking simulations can identify key interactions such as hydrogen bonds, hydrophobic interactions, salt bridges, and π-stacking between a ligand and a protein's binding site. volkamerlab.orgnih.gov

For a molecule like this compound, several interactions with a protein target could be anticipated. The amine (–NH2) group can act as a hydrogen bond donor. The aromatic ring can participate in π-π stacking or hydrophobic interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan. nih.gov Furthermore, the trifluoromethyl group, while hydrophobic, can also engage in beneficial multipolar interactions with backbone carbonyl groups in a protein, which can significantly enhance binding affinity. nih.gov Studies on aniline pyrimidine (B1678525) derivatives as Mer/c-Met kinase inhibitors showed that the aniline group could form π-π interactions within the binding site. nih.gov

Following docking, scoring functions are used to estimate the binding affinity, often expressed as a binding energy (e.g., in kcal/mol) or an inhibition constant (Ki). cbirt.net These predictions help in ranking potential compounds and prioritizing them for further experimental testing. researchgate.net

The binding affinity of this compound would be influenced by the combination of its functional groups. The introduction of fluorine atoms is a known strategy in lead optimization to strengthen protein-ligand interactions. nih.gov The trifluoromethyl group can enhance lipophilicity and metabolic stability, potentially leading to higher efficacy. smolecule.com Studies on other aniline derivatives have shown that factors like molecular size and electrostatic interactions play a major role in binding to proteins like serum albumin. researchgate.net For instance, in a study of 4-anilinoquinazoline (B1210976) derivatives, a compound with a diethylamine (B46881) group and a bromo-fluoroaniline moiety showed a binding energy of -8.24 kcal/mol with the VEGFR-2 kinase. [No specific source found for this exact value in the provided results]

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Properties

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to correlate the structural or property-based features of a series of compounds with their biological activities. nih.govnih.govimrpress.com For aromatic amines like this compound, QSAR is a powerful tool for predicting biological properties such as toxicity, mutagenicity, and carcinogenicity, thereby guiding the synthesis of safer and more effective molecules. nih.govmdpi.com

The fundamental principle of QSAR is that variations in the biological activity of a group of structurally related compounds are dependent on the changes in their physicochemical properties. nih.gov For a compound like this compound, a QSAR model would be developed by calculating a range of molecular descriptors and correlating them with an experimentally determined biological endpoint.

Key Molecular Descriptors for Anilines:

Research on aromatic amines has identified several classes of molecular descriptors as being crucial for predicting their biological activities:

Hydrophobicity: Often quantified by the logarithm of the octanol-water partition coefficient (log K_ow_ or LogP), this descriptor is critical for modeling how a compound partitions into biological membranes. nih.gov

Electronic Parameters: The electron-donating or -withdrawing nature of substituents on the aniline ring significantly influences its reactivity and metabolic activation. Important descriptors include the energies of the Highest Occupied Molecular Orbital (E_HOMO_) and the Lowest Unoccupied Molecular Orbital (E_LUMO_). mdpi.comresearchgate.net A lower E_LUMO_ value is often associated with increased mutagenicity in nitroaromatic compounds. mdpi.com

Steric Descriptors: The size and shape of the molecule and its substituents can affect its ability to bind to biological targets. Parameters like molecular weight and van der Waals volume are considered.

Topological Descriptors: These numerical indices describe the connectivity and branching of the molecule.

Predictive Models for Toxicity:

QSAR models for the mutagenicity and carcinogenicity of aromatic amines often use multiple linear regression (MLR) or more complex machine learning algorithms to establish a predictive equation. nih.govresearchgate.net For instance, a hypothetical QSAR model for the toxicity of a series of trifluoromethylaniline analogues might take the following form:

log(1/C) = β_0_ + β_1_(LogP) + β_2_(E_LUMO_) + β_3_(Descriptor Z)

Where C is the concentration required to produce a specific toxic effect, and the β coefficients are determined by the regression analysis.

The following interactive table presents hypothetical data for a series of aniline analogues, illustrating the types of descriptors and biological activity data used in QSAR studies.

| Compound | LogP | E_LUMO (eV) | Mutagenicity (log revertants/nmol) |

| Aniline | 1.02 | 0.85 | 1.5 |

| 4-Ethoxyaniline | 1.73 | 0.92 | 1.2 |

| 2-Trifluoromethylaniline | 2.45 | 0.45 | 2.8 |

| This compound | 3.16 | 0.51 | (Predicted) |

| 4-Chloroaniline | 1.83 | 0.77 | 2.1 |

Note: The data in this table is representative and for illustrative purposes only. The value for this compound is a hypothetical prediction based on a potential QSAR model.

Such models are invaluable for screening new or untested compounds, prioritizing them for further experimental testing, and minimizing animal testing. mdpi.com

Reaction Pathway and Transition State Calculations

Computational chemistry provides powerful tools for elucidating the mechanisms of chemical reactions, including identifying intermediates, transition states, and calculating activation energies. For this compound, these methods can be applied to understand its synthesis, degradation, and metabolic activation pathways.

Theoretical Framework:

Reaction pathway calculations typically employ quantum mechanical methods like Density Functional Theory (DFT). nih.govacs.org These calculations map out the potential energy surface of a reaction, which describes the energy of the system as a function of the geometric arrangement of the atoms. acs.orgnih.gov

Key concepts in these studies include:

Reactants and Products: The starting materials and final compounds of a reaction, which correspond to energy minima on the potential energy surface.

Intermediates: Stable species formed during the reaction, which also reside in local energy minima.

Transition State (TS): The highest energy point along the minimum energy reaction path connecting reactants and products (or intermediates). nih.gov It represents the energy barrier that must be overcome for the reaction to proceed. The geometry of the TS is a saddle point on the potential energy surface.

Activation Energy (Ea or ΔG‡): The energy difference between the reactants and the transition state. This value is crucial for determining the rate of a reaction.

Application to Aniline Analogues:

Oxidation of Anilines: The oxidation of aniline can proceed through various pathways, leading to products like nitrobenzene, azoxybenzene, and ring-cleavage products. slideshare.net Theoretical calculations can determine the favorability of different oxidation routes.

N-Acylation and N-Arylation: These are common reactions for anilines. DFT calculations can model the transition state for the nucleophilic attack of the aniline nitrogen on an acylating or arylating agent, providing insight into the reaction kinetics and the influence of substituents.

Radical Reactions: The reaction of aniline with radicals, such as the methyl radical, has been studied computationally. These studies have mapped out the potential energy surface for both hydrogen abstraction from the amino group and radical addition to the aromatic ring, identifying the competing pathways and their pressure and temperature-dependent rate coefficients. nih.gov

Hypothetical Reaction Pathway Analysis:

Consider the N-acetylation of this compound with acetyl chloride. A computational study would model the following:

Reactant Complex: An initial complex between the aniline and acetyl chloride.

Transition State: A four-centered transition state where the N-C bond is partially formed, and the C-Cl bond is partially broken.

Product Complex: A complex between the resulting acetanilide (B955) and HCl, which then dissociates to the final products.

The following table shows hypothetical calculated energies for such a reaction pathway, demonstrating the type of data generated from these studies.

| Species | Relative Energy (kcal/mol) | Description |

| Reactants | 0.0 | This compound + Acetyl Chloride |

| Transition State | +15.2 | N-C bond forming, C-Cl bond breaking |

| Products | -10.5 | 2-Trifluoromethyl-4-ethoxyacetanilide + HCl |

Note: The data in this table is hypothetical and for illustrative purposes only.

By comparing the activation energies for substituted anilines, chemists can predict how the ethoxy and trifluoromethyl groups in this compound would influence its reactivity in comparison to other anilines. The electron-withdrawing trifluoromethyl group would be expected to decrease the nucleophilicity of the nitrogen atom, likely leading to a higher activation barrier for this reaction compared to unsubstituted aniline.

Academic and Research Applications of 4 Ethoxy 2 Trifluoromethyl Aniline

Application as a Chemical Building Block in Organic Synthesis

4-Ethoxy-2-(trifluoromethyl)aniline is a fluorinated organic compound that belongs to the class of anilines. Its chemical structure, featuring an ethoxy group and a trifluoromethyl group on the aniline (B41778) ring, makes it a potentially valuable building block in organic synthesis. The presence of the trifluoromethyl group can enhance properties such as metabolic stability and lipophilicity in target molecules, which is of significant interest in the development of new chemical entities.

While the specific use of this compound as a chemical building block is documented in chemical supplier catalogs, detailed research findings on its extensive applications in organic synthesis are not widely available in the public domain. However, the broader class of trifluoromethylanilines is well-established for its utility in constructing complex molecules.

Precursor for Active Pharmaceutical Ingredients (APIs)

The incorporation of trifluoromethyl groups is a common strategy in medicinal chemistry to improve the pharmacological profile of drug candidates. While trifluoromethylanilines are recognized as important intermediates in the synthesis of APIs, specific examples of marketed or investigational drugs derived directly from this compound are not prominently reported in publicly accessible scientific literature. The versatility of anilines in pharmaceutical synthesis suggests that this compound could theoretically serve as a precursor for various therapeutic agents, although specific instances remain to be broadly documented.

Intermediates for Agrochemicals and Pesticides

In the agrochemical industry, fluorinated compounds often exhibit enhanced biological activity and stability. Trifluoromethyl-containing molecules are integral to the design of modern herbicides, insecticides, and fungicides. For instance, 2,6-dichloro-4-trifluoromethyl-aniline is a known intermediate in the production of the insecticide Fipronil. ilo.org While the general class of trifluoromethylanilines is crucial in this sector, specific, large-scale applications of this compound as an intermediate for commercialized agrochemicals are not detailed in the available literature. ilo.orgmade-in-china.comnih.govmade-in-china.com

Synthesis of Advanced Heterocyclic Scaffolds

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals and other functional materials. beilstein-journals.orgorganic-chemistry.orgnih.govmdpi.comopenmedicinalchemistryjournal.com Anilines are common starting materials for the construction of various nitrogen-containing heterocyclic rings. The functional groups present in this compound make it a suitable candidate for participating in cyclization reactions to form complex heterocyclic systems. However, specific and detailed research studies focusing on the synthesis of advanced heterocyclic scaffolds derived from this compound are not extensively described in the available scientific literature.

Medicinal Chemistry Research

The structural motifs present in this compound suggest its potential for exploration in medicinal chemistry programs. The trifluoromethyl group, in particular, is a key feature in many modern pharmaceuticals due to its ability to modulate electronic properties and improve metabolic stability.

Exploration as Potential Drug Candidates and Lead Compounds

While the direct investigation of this compound as a drug candidate is not widely reported, its structural features are relevant to drug discovery. The broader family of trifluoromethylanilines has been explored for the development of various therapeutic agents. The exploration of this specific compound as a lead for drug discovery is a possibility within research settings, though published outcomes of such explorations are not readily found.

Research into Anticancer Activity Mechanisms

The trifluoromethylaniline scaffold is of significant interest in medicinal chemistry for the development of novel anticancer agents. The inclusion of a trifluoromethyl group in organic molecules can enhance pharmacological properties such as metabolic stability and membrane permeability, which are critical for effective drug action. nih.gov

While direct studies on the anticancer mechanisms of this compound itself are not prominent, its importance lies in its role as a precursor for more complex heterocyclic compounds with demonstrated anticancer activity. For instance, research has shown that thiazolo[4,5-d]pyrimidine (B1250722) derivatives, which can be synthesized from trifluoromethyl-containing precursors, are considered potential therapeutic agents for cancer treatment. nih.gov The synthesis of these derivatives often involves the cyclization of a substituted thiazole (B1198619) with a reagent like trifluoroacetic anhydride, which provides the trifluoromethyl group. nih.gov The resulting compounds, such as certain 7-chloro-3-phenyl-5-(trifluoromethyl) nih.govmdpi.comthiazolo[4,5-d]pyrimidine-2(3H)-thiones, have shown potent antiproliferative activity against various human cancer cell lines. nih.gov

Antimicrobial and Anti-inflammatory Investigations

The investigation of trifluoromethyl-substituted anilines has revealed their potential in the development of new antimicrobial agents. Studies on various aniline derivatives have shown that specific substitutions can lead to significant antibacterial and antibiofilm properties. mdpi.comnih.gov For example, compounds like 2-iodo-4-trifluoromethylaniline have demonstrated efficacy against pathogenic bacteria such as Vibrio parahaemolyticus. mdpi.comnih.govresearchgate.net These active trifluoro-anilines have been shown to disrupt bacterial cell membranes and inhibit virulence factors, highlighting the importance of the trifluoromethylaniline core in antimicrobial research. mdpi.comnih.gov

In the context of anti-inflammatory research, derivatives of this compound are being explored. The ethoxy group may play a role in modulating electron density, which can affect how the molecule binds to biological targets like cyclooxygenase (COX) enzymes, key players in the inflammatory pathway. While direct anti-inflammatory data on this compound is limited, related heterocyclic structures derived from substituted anilines, such as 1,2,4-triazole (B32235) derivatives, have shown potent anti-inflammatory and analgesic activities in preclinical models. nih.gov These findings suggest that this compound is a promising scaffold for synthesizing novel compounds to be evaluated for their antimicrobial and anti-inflammatory potential.

Studies on Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Interactions

Nicotinic acetylcholine receptors (nAChRs) are crucial targets for drug development, particularly for neurological disorders and nicotine (B1678760) addiction. Research in this area often involves the synthesis and evaluation of novel ligands that can selectively bind to different nAChR subtypes. While this compound is not itself a known nAChR ligand, it serves as a foundational structure for building more complex molecules designed to interact with these receptors.

The synthesis of nAChR ligands often involves creating molecules with specific three-dimensional shapes and electronic properties to fit into the receptor's binding site. Substituted anilines are common starting points for these syntheses. For example, researchers have developed analogues of potent nAChR modulators by performing cross-coupling reactions on halogenated precursors, which could be derived from anilines. The trifluoromethyl and ethoxy groups on the aniline ring can influence the final compound's binding affinity and selectivity for different nAChR subtypes.

Anti-influenza and Antiviral Agent Development

The development of new antiviral drugs is a critical area of research, and trifluoromethyl-containing compounds have shown promise in this domain. mdpi.comnih.gov The trifluoromethyl group can enhance the antiviral activity of a molecule. This compound is a valuable building block for synthesizing novel antiviral candidates.

For example, research into HIV inhibitors has involved the creation of analogues of existing drugs containing trifluoromethylbenzyl groups. nih.gov These studies aim to improve potency against both wild-type and drug-resistant viral strains. nih.gov Similarly, in the fight against influenza, scientists are designing inhibitors that target viral proteins essential for replication. nih.gov The strategic placement of substituents on an aromatic ring is key to the efficacy of these inhibitors. The structural motif of this compound provides a platform for creating diverse libraries of compounds to be screened for their antiviral activity against influenza and other viruses.

Role in Materials Science and Functional Materials Development

In materials science, substituted anilines are used as precursors for creating functional organic materials with specific electronic, optical, or thermal properties. The process of trifluoromethylarylation, which involves adding a trifluoromethyl group and an aryl group to a molecule, is a powerful technique for synthesizing complex functional molecules from simpler building blocks like alkenes and anilines. nih.govnih.gov

Recent advancements have demonstrated methods for the trifluoromethylarylation of alkenes using anilines without the need for transition metals or photocatalysts. nih.govnih.gov This highlights the utility of anilines as a readily available aromatic source. This compound, with its specific substitution pattern, can be used in such reactions to create novel materials. The resulting complex molecules may find applications in areas such as organic electronics, sensors, or as components in advanced polymers. The presence of the trifluoromethyl group can enhance properties like thermal stability and solubility in organic solvents, which are desirable characteristics for materials used in various technological applications.

Application in Dye Chemistry (as an intermediate for related trifluoromethylanilines)

Anilines are fundamental intermediates in the synthesis of a vast range of dyes, particularly azo dyes. The synthesis process typically involves the diazotization of the aniline's amino group to form a highly reactive diazonium salt. This salt is then coupled with another electron-rich aromatic compound (a coupling component) to form the azo dye, characterized by the -N=N- linkage that acts as a chromophore.

This compound can serve as the precursor for such dyes. The specific substituents on the aniline ring—the ethoxy and trifluoromethyl groups—act as auxochromes, which can modify the color and properties of the final dye. The electron-withdrawing trifluoromethyl group can shift the absorption spectrum of the dye, potentially leading to deeper or different colors. It can also improve the dye's lightfastness and stability, properties that are highly valued in the textile and printing industries. By using this compound and other related trifluoromethylanilines, chemists can fine-tune the characteristics of synthetic dyes to meet specific industrial requirements.

Interactive Data Table: Research Applications

| Application Area | Role of this compound | Target Molecule/System | Potential Outcome |

| Anticancer Research | Precursor/Building Block | Thiazolo[4,5-d]pyrimidines, Anilinoquinolines | Novel anticancer agents with improved efficacy. nih.govnih.gov |

| Antimicrobial Research | Scaffold for Synthesis | Substituted anilines, Heterocyclic compounds | New antibacterial and antibiofilm agents. mdpi.comnih.gov |

| Antiviral Research | Precursor/Building Block | HIV Reverse Transcriptase Inhibitors, Influenza Inhibitors | Antiviral drugs with activity against resistant strains. nih.govnih.gov |

| Materials Science | Arylating Agent | Functionalized alkenes, Triarylmethanes | Advanced materials with tailored electronic/optical properties. nih.govnih.gov |

| Dye Chemistry | Intermediate | Azo Dyes | Dyes with enhanced color, lightfastness, and stability. |

Future Perspectives and Emerging Research Avenues for 4 Ethoxy 2 Trifluoromethyl Aniline

Development of Novel and Efficient Synthetic Methodologies

The synthesis of substituted anilines is a cornerstone of organic chemistry, and the development of more efficient and novel routes to produce 4-Ethoxy-2-(trifluoromethyl)aniline is a key research objective. While established methods exist for aniline (B41778) derivatives, future work will likely focus on overcoming limitations such as harsh reaction conditions, limited substrate scope, and the generation of waste.

Emerging strategies may adapt methodologies used for structurally related compounds. For instance, a two-step synthetic route involving deprotonation and iodination of a precursor followed by a copper-catalyzed amination has been successfully used for synthesizing 2,4,6-tris(trifluoromethyl)aniline (B44841) and could be explored for this target molecule. researchgate.net Another approach could involve the etherification of a precursor like 4-amino-2-(trifluoromethyl)phenol (B189850) with an ethylating agent, analogous to methylation methods used for similar phenols. nih.gov The development of one-pot reactions, which combine multiple synthetic steps without isolating intermediates, represents a particularly promising avenue for improving efficiency and reducing waste. rsc.org

Table 1: Potential Future Synthetic Strategies

| Methodology | Description | Potential Advantages |

|---|---|---|

| Catalytic Amination | Introduction of the amine group onto a pre-functionalized 1-ethoxy-3-(trifluoromethyl)benzene (B8534988) ring using advanced copper or palladium catalysts. | High selectivity, milder reaction conditions compared to classical methods. |

| Phenol (B47542) Etherification | Synthesis from 4-amino-2-(trifluoromethyl)phenol via Williamson ether synthesis using an ethylating agent like iodoethane (B44018) or diethyl sulfate. | Direct installation of the ethoxy group, potentially high-yielding. |

| One-Pot Synthesis | Multi-step sequences performed in a single reaction vessel, such as a nitration-reduction-etherification cascade. | Reduced workup steps, less solvent waste, improved time efficiency. rsc.org |

| Flow Chemistry | Performing the synthesis in a continuous flow reactor rather than a batch process. | Enhanced safety, precise control over reaction parameters, easier scalability. |

Expanded Scope of Biological and Pharmacological Applications

Aniline derivatives are a well-established class of compounds with a broad range of biological activities, including antimicrobial, antiviral, and anticancer properties. ontosight.ai The specific structural features of this compound make it a prime candidate for exploration in drug discovery programs. The trifluoromethyl group is known to enhance metabolic stability and the lipophilicity of a molecule, which can improve its ability to bind to biological targets. smolecule.com

Future research will likely involve screening this compound and its derivatives against a wider array of biological targets. It serves as a valuable precursor for synthesizing compounds with potential therapeutic properties. For example, substituted anilines are crucial intermediates in the development of kinase inhibitors for cancer therapy and potent inhibitors of human DNA topoisomerase II. nih.gov The core structure could also be incorporated into novel scaffolds targeting G-protein coupled receptors, such as serotonin (B10506) receptors, where other complex aniline derivatives have shown activity. wikipedia.org

Table 2: Potential Pharmacological Applications for Derivatives

| Therapeutic Area | Potential Target | Rationale |

|---|---|---|

| Oncology | Protein Kinases, DNA Topoisomerase II | The trifluoromethylaniline scaffold is a known pharmacophore in anticancer agents. nih.gov |

| Infectious Diseases | Bacterial or Viral Enzymes | Aniline derivatives have demonstrated broad antimicrobial activity. ontosight.ai The CF3 group can enhance potency. smolecule.com |

| Agrochemicals | Insect or Fungal Targets | Fluorinated anilines are used in agrochemical precursors due to enhanced stability and efficacy. nih.gov |

| Neurology | Serotonin or Dopamine Receptors | The aniline motif is present in various central nervous system (CNS) active agents. wikipedia.org |

Application of Advanced Computational and Machine Learning Approaches in Compound Design

Modern drug discovery and materials science are increasingly driven by computational and machine learning (ML) models. These in silico techniques offer the potential to accelerate the design and optimization of new molecules based on this compound by predicting their properties before synthesis, thereby saving time and resources.

Future research will likely employ a range of computational tools. Quantum mechanics methods like Density Functional Theory (DFT) can be used to understand the molecule's electronic structure and reactivity. Molecular docking simulations can predict how derivatives might bind to specific protein targets, such as enzyme active sites, guiding the design of more potent inhibitors. Furthermore, Quantitative Structure-Activity Relationship (QSAR) models and machine learning algorithms can be trained on existing data to predict the biological activity or physical properties of novel, unsynthesized analogs. This allows for the virtual screening of large libraries of potential derivatives to identify the most promising candidates for synthesis and testing.

Table 3: Computational and Machine Learning Applications

| Technique | Application in Compound Design | Objective |

|---|---|---|

| Molecular Docking | Predicting the binding mode and affinity of derivatives to biological targets (e.g., kinases, topoisomerases). | Identify key structural interactions for potency; prioritize candidates for synthesis. |

| QSAR Modeling | Building mathematical models that correlate chemical structure with biological activity or physical properties. | Predict the activity of novel derivatives; guide structural modifications to enhance desired properties. |

| Machine Learning | Developing predictive models from large datasets to identify novel scaffolds or optimize lead compounds. | Accelerate hit-to-lead optimization; explore a wider chemical space virtually. |

| DFT Calculations | Analyzing electron distribution, orbital energies, and reaction mechanisms. | Understand compound reactivity; rationalize structure-activity relationships. |

Exploration of Sustainable Synthesis and Green Chemistry Principles

The chemical industry is undergoing a paradigm shift towards more sustainable and environmentally friendly processes. Applying the principles of green chemistry to the synthesis of this compound is a critical future direction. springer.com This involves minimizing waste, reducing energy consumption, and using less hazardous materials. nih.gov

Future research will focus on replacing traditional, often stoichiometric, reagents with catalytic alternatives and substituting hazardous solvents with greener options like water, ethanol, or even solvent-free systems. nih.gov The development of one-pot or tandem reactions, where multiple transformations occur in the same vessel, can significantly reduce waste and improve efficiency by minimizing purification steps. nih.gov A key metric for evaluating the "greenness" of a synthetic route is the E-factor (Environmental factor), which is the ratio of the mass of waste generated to the mass of the desired product. nih.gov Future synthetic methodologies will aim for a significantly lower E-factor. Moreover, harnessing renewable energy sources, such as solar radiation, for chemical synthesis is an emerging area that could offer a sustainable alternative to conventional heating methods. nih.gov

Table 4: Application of Green Chemistry Principles

| Green Chemistry Principle | Application to Synthesis of this compound |

|---|---|

| Waste Prevention | Designing syntheses to maximize the incorporation of all materials used into the final product. |

| Atom Economy | Utilizing catalytic reactions (e.g., catalytic amination) over stoichiometric reagents. |

| Less Hazardous Synthesis | Avoiding toxic reagents and solvents, seeking safer alternatives. |

| Design for Energy Efficiency | Employing reactions that can be run at ambient temperature and pressure or using alternative energy sources like solar power. nih.gov |

| Use of Renewable Feedstocks | Exploring bio-based starting materials or solvents where feasible. |

| Reduce Derivatives | Minimizing the use of protecting groups to reduce the number of synthetic steps. nih.gov |

Q & A

Q. Advanced Considerations :

- Regioselectivity challenges : Steric hindrance from the trifluoromethyl group may necessitate optimized catalysts (e.g., Pd(OAc)₂ with bulky ligands) to direct substitution to the para position .

- Solvent effects : Polar aprotic solvents (DMF, dioxane) improve solubility of intermediates, while inert atmospheres (N₂) prevent oxidation .

How can spectroscopic methods (NMR, IR, UV-Vis) be employed to characterize the electronic effects of substituents on this compound?

Basic Research Question

- ¹H/¹³C NMR : The ethoxy group’s protons resonate at δ 1.2–1.4 ppm (triplet) and δ 3.8–4.2 ppm (quartet). The trifluoromethyl group causes deshielding of adjacent aromatic protons (δ 7.5–8.5 ppm) .

- IR spectroscopy : Strong C-F stretches (1100–1200 cm⁻¹) and N-H bends (1600 cm⁻¹) confirm functional groups .

- UV-Vis : Electron-withdrawing trifluoromethyl and ethoxy groups shift λ_max due to altered π→π* transitions .

Q. Advanced Considerations :

- NBO analysis : Computational tools (e.g., Gaussian) quantify hyperconjugative interactions between substituents and the aromatic ring, explaining electronic perturbations .

- Solvatochromism : Solvent polarity effects on UV-Vis spectra reveal dipole moment changes induced by substituents .

What computational approaches are recommended to study the steric and electronic effects of the trifluoromethyl and ethoxy groups in this compound?

Advanced Research Question

- Density Functional Theory (DFT) : Optimize molecular geometry using B3LYP/6-311++G(d,p) basis sets. Calculate Fukui indices to predict reactive sites .

- Frontier Molecular Orbital (FMO) analysis : Compare HOMO-LUMO gaps to assess stability and reactivity. The trifluoromethyl group lowers LUMO energy, enhancing electrophilicity .

- Molecular Dynamics (MD) : Simulate solvent interactions to evaluate solubility, critical for drug design applications .

Q. Data Interpretation :

- Use software like GaussView or Multiwfn for visualization. Validate computational results with experimental spectroscopic data .

What are the primary challenges in achieving regioselective functionalization of this compound, and how can they be mitigated?

Advanced Research Question

- Steric hindrance : The bulky trifluoromethyl group impedes electrophilic attack at the ortho position. Mitigation strategies:

- Competing reaction pathways : Oxidative side reactions (e.g., over-nitration) require controlled stoichiometry and low temperatures .

Q. Case Study :

- In Suzuki couplings, excess boronic acid (1.2 eq.) and slow addition rates improve regioselectivity for para-substituted derivatives .

How can X-ray crystallography validate the molecular structure of derivatives of this compound, and what are common pitfalls in data interpretation?

Advanced Research Question

Q. Pitfalls :

- Disorder in ethoxy groups : Model alternative conformations using SHELXL’s PART instruction .

- Twinned crystals : Check for metric symmetry using PLATON’s TwinRotMat. Refine with TWIN/BASF commands .

What safety protocols are critical when handling this compound, given its structural analogs’ hazards?

Basic Research Question

Q. Advanced Considerations :